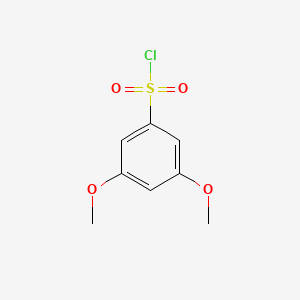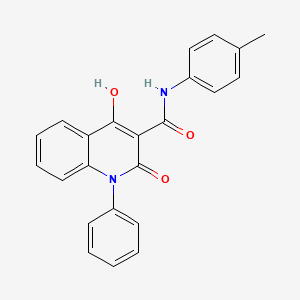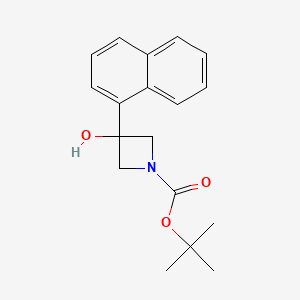
3,5-Dimethoxybenzene-1-sulfonyl chloride
Descripción general
Descripción
3,5-Dimethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H9ClO4S. It is characterized by a benzene ring substituted with two methoxy groups (-OCH3) at positions 3 and 5, and a sulfonyl chloride group (-SO2Cl) at position 1. This compound is known for its utility in various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxybenzene-1-sulfonyl chloride typically involves the chlorosulfonation of 3,5-dimethoxybenzene. This reaction is carried out by treating 3,5-dimethoxybenzene with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually performed at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized to handle larger quantities of reactants and to ensure consistent product quality. Safety measures are strictly followed due to the corrosive nature of chlorosulfonic acid and the potential hazards associated with the compound.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dimethoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfides or sulfoxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids are the primary products.
Reduction: Sulfides and sulfoxides are the main products.
Substitution: Various substituted products are formed depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Dimethoxybenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Its applications include:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: It is utilized in the development of pharmaceuticals, especially in the synthesis of drugs that target specific biological pathways.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
3,5-Dimethoxybenzene-1-sulfonyl chloride is similar to other sulfonyl chlorides, such as 2,5-dimethoxybenzenesulfonyl chloride and 4-methoxybenzenesulfonyl chloride. its unique substitution pattern at positions 3 and 5 provides distinct reactivity and selectivity compared to these compounds. The presence of the two methoxy groups enhances its electron-donating properties, influencing its chemical behavior.
Comparación Con Compuestos Similares
2,5-Dimethoxybenzenesulfonyl chloride
4-Methoxybenzenesulfonyl chloride
3,4-Dimethoxybenzenesulfonyl chloride
Propiedades
Número CAS |
80563-82-2 |
|---|---|
Fórmula molecular |
C8H11ClO4S |
Peso molecular |
238.69 g/mol |
Nombre IUPAC |
1,6-dimethoxycyclohexa-2,4-diene-1-sulfonyl chloride |
InChI |
InChI=1S/C8H11ClO4S/c1-12-7-5-3-4-6-8(7,13-2)14(9,10)11/h3-7H,1-2H3 |
Clave InChI |
SMVJRAIGMMKIGN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)S(=O)(=O)Cl)OC |
SMILES canónico |
COC1C=CC=CC1(OC)S(=O)(=O)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine](/img/structure/B2902863.png)



![3-{[7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile](/img/structure/B2902869.png)
![3-[3-(4-Bromophenyl)-4-formylpyrazol-1-yl]propanoic acid](/img/structure/B2902870.png)
![1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2902871.png)
![4-amino-N-methyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide](/img/structure/B2902872.png)
![4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2902873.png)

![(E)-5-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2902882.png)


![methyl 3-[2-(morpholin-4-yl)acetamido]thiophene-2-carboxylate](/img/structure/B2902886.png)
